(Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one
Description
The compound (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core conjugated with a thiazolidin-4-one moiety via a methylene bridge. Key structural attributes include:
- Piperazine substituent: A 2-hydroxyethyl group at the 4-position of the piperazine ring.
- Thiazolidinone substituent: An isopropyl group at the 3-position and a thioxo group at the 2-position.
- Stereochemistry: The (Z)-configuration of the methylene bridge, critical for spatial orientation and intermolecular interactions.
While explicit data on its molecular weight or bioactivity is absent in the provided evidence, analogs suggest a molecular weight range of 550–600 g/mol.
Properties
IUPAC Name |
(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S2/c1-14(2)27-21(30)17(32-22(27)31)13-16-19(25-9-7-24(8-10-25)11-12-28)23-18-15(3)5-4-6-26(18)20(16)29/h4-6,13-14,28H,7-12H2,1-3H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRMRYXUVLVMEV-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C)N4CCN(CC4)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its multifaceted structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The molecular formula of the compound is with a molecular weight of 501.7 g/mol. The IUPAC name is:
This compound features a thiazolidinone ring, a pyrido-pyrimidine moiety, and a piperazine group, suggesting diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the thiazolidinone scaffold is particularly noteworthy as it has been linked to several pharmacological effects:
- Anticancer Activity : Thiazolidinone derivatives are known for their ability to inhibit cancer cell proliferation. Studies have shown that compounds with this scaffold can modulate pathways involved in tumor growth and metastasis .
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory processes, providing potential therapeutic benefits in conditions characterized by chronic inflammation .
- Neuroactive Properties : The piperazine group is often associated with neuroactive effects, suggesting potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Research : A study highlighted the effectiveness of thiazolidinone derivatives in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to significantly reduce cell viability in breast and colon cancer models .
- Anti-inflammatory Studies : Research demonstrated that compounds similar to this thiazolidinone exhibited significant inhibition of COX enzymes, leading to reduced prostaglandin synthesis and subsequent inflammation reduction in animal models .
- Neuropharmacological Investigations : Preliminary studies suggested that the piperazine component may enhance cognitive function and exhibit anxiolytic effects in rodent models, indicating potential for treating anxiety disorders.
Scientific Research Applications
Structural Characteristics
The compound features a unique combination of functional groups, including a thiazolidinone moiety, a pyrido[1,2-a]pyrimidine core, and a piperazine derivative. Its molecular formula is , with a molecular weight of approximately 535.7 g/mol. The structural complexity suggests multiple points of interaction with biological targets, which may contribute to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to (Z)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one exhibit significant anticancer activity. For instance, derivatives of pyrido[3,4-d]pyrimidinones have been shown to act as potent inhibitors of histone lysine demethylases (KDMs), which play crucial roles in cancer progression by regulating gene expression through epigenetic modifications .
Neurological Applications
Beyond oncology, there is emerging interest in the neuroprotective effects of similar compounds. The piperazine component is known for enhancing blood-brain barrier permeability, suggesting potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Preliminary studies indicate that compounds with this structural framework can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural Analog 1: Ethyl-Substituted Piperazine Derivative
Compound : 2-(4-Ethyl-1-piperazinyl)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one (ChemSpider ID: MFCD02989637) .
- Key Differences: Piperazine substituent: Ethyl group (hydrophobic) vs. hydroxyethyl (polar, H-bond capable). Thiazolidinone substituent: Phenylethyl (aromatic, bulky) vs. isopropyl (aliphatic, smaller steric footprint).
- Implications :
- The ethyl group may reduce solubility compared to the hydroxyethyl analog.
- Phenylethyl could enhance π-π stacking in hydrophobic binding pockets, whereas isopropyl may favor interactions with shallow pockets.
Structural Analog 2: Methoxyphenyl-Substituted Piperazine Derivative
Compound : (Z)-5-((2-(4-(2-Methoxyphenyl)piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one (CAS: 477735-22-1) .
- Key Differences: Piperazine substituent: 2-Methoxyphenyl (aromatic, electron-rich) vs. hydroxyethyl. Thiazolidinone substituent: Methyl (minimal steric hindrance) vs. isopropyl.
- Implications: The methoxyphenyl group may confer selectivity for serotonin or dopamine receptors due to structural similarity to known pharmacophores.
Comparative Data Table
Research Findings and Hypotheses
- Hydrogen Bonding : The hydroxyethyl group in the target compound may enhance binding affinity to targets like heat shock protein 90 (HSP90) or kinases, where polar interactions are critical .
- Solubility vs.
- Stereochemical Influence : The (Z)-configuration ensures proper alignment of the methylene bridge with target binding sites, a feature shared across active analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
